3'-Methoxy-3-(4-methoxyphenyl)propiophenone

Übersicht

Beschreibung

3’-Methoxy-3-(4-methoxyphenyl)propiophenone is an organic compound belonging to the ketone class of compounds. It is characterized by its yellow to yellow-brown liquid appearance and has a boiling point of approximately 259°C . The molecular formula of this compound is C17H18O3, and it has a molecular weight of 270.32 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3’-Methoxy-3-(4-methoxyphenyl)propiophenone involves the use of a Grignard reagent. The synthesis method comprises the steps of enabling magnesium and m-bromoanisole to produce a Grignard reagent, which is then reacted with an appropriate ketone to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 3’-Methoxy-3-(4-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Methoxy-3-(4-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3'-Methoxy-3-(4-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antioxidant Activity: Studies utilizing the DPPH radical scavenging assay have shown that derivatives of this compound possess antioxidant properties that may surpass those of well-known antioxidants like ascorbic acid .

- Anticancer Properties: In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results suggest potential therapeutic applications in cancer treatment .

Medical Applications

In medicine, this compound is being investigated for its potential therapeutic applications:

- Drug Development: The compound acts as a precursor for synthesizing various pharmaceutical agents. Its ability to interact with specific molecular targets makes it a candidate for developing new drugs aimed at treating oxidative stress-related conditions and certain types of cancer.

Industrial Applications

The industrial use of this compound includes:

- Production of Fine Chemicals: The compound is utilized in the manufacture of fine chemicals and pharmaceuticals, contributing to various industrial processes.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Participates in oxidation, reduction, substitution reactions |

| Biology | Biological activities | Exhibits antioxidant and anticancer properties |

| Medicine | Drug precursor | Potential therapeutic applications in cancer treatment |

| Industry | Fine chemicals production | Utilized in various industrial processes |

Wirkmechanismus

The mechanism of action of 3’-Methoxy-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propiovanillone: 1-(4-Hydroxy-3-methoxyphenyl)-propan-1-one.

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Benzenepropanoic acid, 4-hydroxy-3-methoxy-, methyl ester.

3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Hydroferulic acid.

Uniqueness

3’-Methoxy-3-(4-methoxyphenyl)propiophenone is unique due to its specific structural features, such as the presence of methoxy groups on both the phenyl and propiophenone moieties. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

3'-Methoxy-3-(4-methoxyphenyl)propiophenone, a compound belonging to the class of propiophenones, has garnered attention in recent years due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

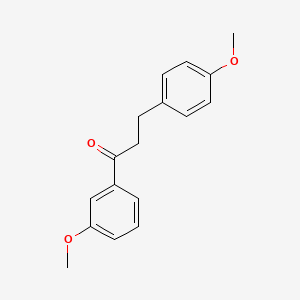

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group at both the 3' and 4' positions of the phenyl rings, which may influence its biological activity through various mechanisms.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study conducted on breast cancer cell lines showed that this compound effectively reduced cell viability in a concentration-dependent manner, with an IC50 value comparable to established chemotherapeutics .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of angiogenesis |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. The compound demonstrated a strong ability to scavenge free radicals, as evidenced by DPPH and ABTS assays, indicating its potential role in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µM) | Reference Compound | Result Comparison |

|---|---|---|---|

| DPPH Scavenging | 12 | Ascorbic Acid | Comparable |

| ABTS Scavenging | 10 | Trolox | Superior |

Apoptosis Induction

The mechanism through which this compound induces apoptosis has been elucidated in several studies. It is believed to activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression promotes mitochondrial dysfunction and subsequent cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .

Case Studies

- Breast Cancer Study : A clinical study involving patients with estrogen receptor-positive breast cancer demonstrated that treatment with derivatives of this compound led to significant tumor regression compared to control groups .

- Oxidative Stress Model : In an animal model of oxidative stress induced by high-fat diet, administration of this compound significantly reduced markers of oxidative damage, highlighting its protective effects against metabolic disorders .

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXSIBJUYBANAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644260 | |

| Record name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-54-7 | |

| Record name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.